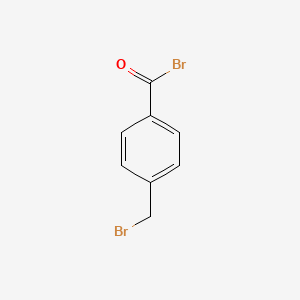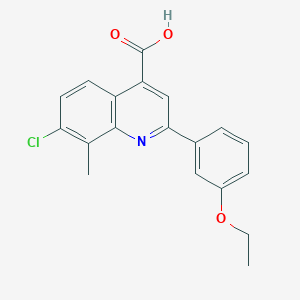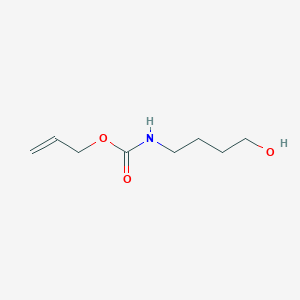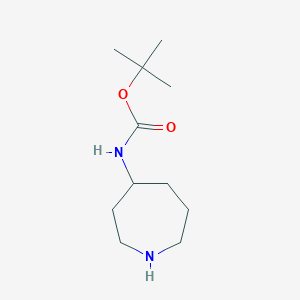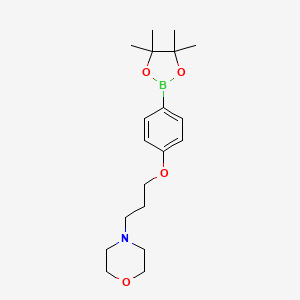![molecular formula C14H23NO4 B1335435 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 143978-66-9](/img/structure/B1335435.png)
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid
説明
The compound 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif present in many biologically active natural products. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Synthesis Analysis
The synthesis of tert-alkyl amino hydroxy carboxylic esters, which are structurally related to the compound , can be achieved through an oxazolone-mediated ene-type reaction with enol ethers, followed by reduction . Additionally, the synthesis of similar bicyclic structures, such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been reported to be stereoselective and scalable, with a key step being the cyclopropanation that can be controlled by the functional group at C-α .
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been determined using methods like NMR, IR, MS, and X-ray diffraction. These studies are crucial for understanding the conformation and electronic properties of the molecules . Conformational analysis of similar compounds, such as (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been performed using molecular mechanics and the overlapping spheres method, revealing multiple low-energy conformations influenced by hydrogen bonding .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its role in protecting amines during peptide synthesis. The Boc group can be introduced through reactions with reagents like tert-butyl trichloroacetimidate and can be removed under acidic conditions without affecting other sensitive functional groups . The reactivity of the Boc group and its derivatives in various chemical reactions is well-documented and is an essential aspect of synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected compounds are influenced by the presence of the bulky tert-butyl group, which can impart solubility in organic solvents and stability towards bases and nucleophiles. The crystal and molecular structure analyses of related compounds provide insights into their density, crystal packing, and hydrogen bonding patterns, which are important for understanding their behavior in different environments .
科学的研究の応用
Levulinic Acid in Drug Synthesis Levulinic acid (LEV), closely related to 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid in structure and functionality, is recognized as a key building block in drug synthesis due to its carbonyl and carboxyl groups. It offers flexibility, diversity, and cost-effectiveness in drug synthesis. LEV derivatives are utilized in synthesizing a range of chemicals and have applications in cancer treatment, medical materials, and other medical fields. The acid can directly synthesize drugs or synthesize related derivatives, acting as a raw material. It can modify chemical reagents or act as linkers to form pharmaceutical intermediates. Moreover, its ability to acylate and esterify simplifies drug synthesis and reduces costs (Zhang et al., 2021).
Indole Synthesis 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, as an indole derivative, contributes to the field of indole synthesis. Indole alkaloids, ranging from lysergic acid to vincristine, are crucial in inspiring organic synthesis chemists. The indole synthesis classification framework helps in understanding and organizing various approaches to indole construction. It aids in identifying the history and current state of the art of each strategy, promoting efficiency and innovation in the field (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, as a carboxylic acid derivative, is related to the study of biocatalyst inhibition by carboxylic acids. These acids are attractive biorenewable chemicals and precursors for various industrial chemicals. However, they become inhibitory to microbes at concentrations below the desired yield and titer. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for identifying metabolic engineering strategies to increase robustness (Jarboe, Royce, & Liu, 2013).
Environmental Applications 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, with its carboxylic acid component, is related to the biodegradation and environmental fate of carboxylic acid derivatives like ethyl tert-butyl ether (ETBE). Microorganisms capable of degrading ETBE aerobically or via cometabolism with alkanes exist in soil and groundwater. Understanding the biodegradation pathways and the characteristics of ETBE-degrading microorganisms is vital for bioaugmentation and biostimulation strategies to remediate ETBE-contaminated groundwater (Thornton et al., 2020).
Safety And Hazards
The compound is associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405724 | |
| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
143978-66-9, 109523-13-9 | |
| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



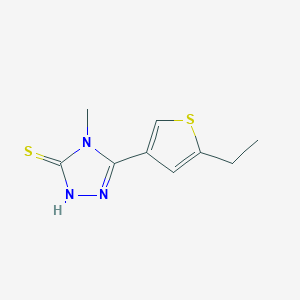
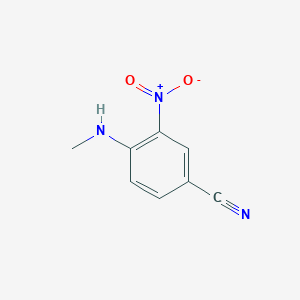
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
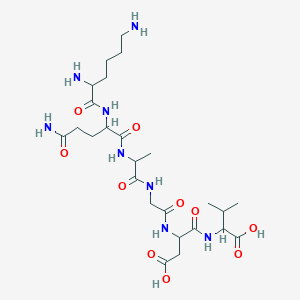
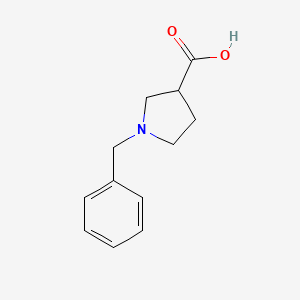
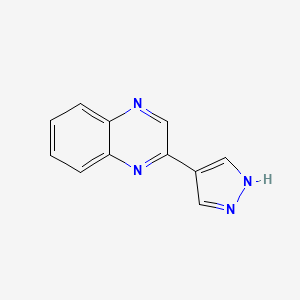
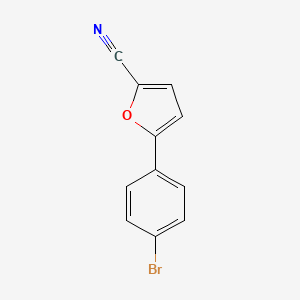
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
